molecular formula C7H4ClNO3 B14863700 2-Chloro-6-formylisonicotinic acid

2-Chloro-6-formylisonicotinic acid

Cat. No.: B14863700
M. Wt: 185.56 g/mol
InChI Key: WVTRBKCKPFHQRC-UHFFFAOYSA-N
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Description

2-Chloro-6-formylisonicotinic acid is an organic compound with the molecular formula C7H4ClNO3. It is a derivative of isonicotinic acid, characterized by the presence of a chloro group at the 2-position and a formyl group at the 6-position on the pyridine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-formylisonicotinic acid typically involves the chlorination of isonicotinic acid followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent and subsequent formylation using formic acid or formamide under controlled conditions. The reaction is usually carried out under reflux with appropriate solvents to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-formylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of amides or thioethers.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: 2-Chloro-6-carboxyisonicotinic acid.

    Reduction: 2-Chloro-6-hydroxymethylisonicotinic acid.

    Substitution: 2-Amino-6-formylisonicotinic acid, 2-Thio-6-formylisonicotinic acid.

Scientific Research Applications

2-Chloro-6-formylisonicotinic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: It is utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-Chloro-6-formylisonicotinic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the chloro and formyl groups allows for specific interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, its ability to form coordination complexes with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

    6-Formylisonicotinic acid: Lacks the chloro group, affecting its substitution reactions.

    2-Chloro-6-methylisonicotinic acid:

Uniqueness

2-Chloro-6-formylisonicotinic acid is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, making it valuable in the development of new compounds for various applications.

Properties

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

IUPAC Name

2-chloro-6-formylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H4ClNO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-3H,(H,11,12)

InChI Key

WVTRBKCKPFHQRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)Cl)C(=O)O

Origin of Product

United States

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